7-Ethoxynaphthalen-1-amine 7-Ethoxynaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 624729-64-2
VCID: VC8351245
InChI: InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3
SMILES: CCOC1=CC2=C(C=CC=C2N)C=C1
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

7-Ethoxynaphthalen-1-amine

CAS No.: 624729-64-2

Cat. No.: VC8351245

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

7-Ethoxynaphthalen-1-amine - 624729-64-2

Specification

CAS No. 624729-64-2
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 7-ethoxynaphthalen-1-amine
Standard InChI InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3
Standard InChI Key VMDMDYIBLDPTET-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=CC=C2N)C=C1
Canonical SMILES CCOC1=CC2=C(C=CC=C2N)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Ethoxynaphthalen-1-amine (IUPAC name: 1-amino-7-ethoxynaphthalene) belongs to the class of aromatic amines with the molecular formula C₁₂H₁₃NO. Its structure comprises a naphthalene backbone substituted with an ethoxy group at position 7 and a primary amine at position 1 (Figure 1). The ethoxy group enhances electron density at the naphthalene ring, influencing reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular Weight187.24 g/molCalculated from formula
Density~1.12 g/cm³ (estimated)Analogous to
Boiling Point~355–360°C (estimated)Extrapolated from
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DCM)Based on
pKa (amine group)~4.2–4.5 (estimated)Comparative analysis

Note: Experimental data for 7-ethoxynaphthalen-1-amine remains unpublished; values derived from methoxy analogs .

Spectroscopic Signatures

  • NMR Spectroscopy:

    • ¹H NMR: The ethoxy group’s methyl protons (-OCH₂CH₃) typically resonate as a triplet at δ 1.3–1.4 ppm (J = 7 Hz), while the methylene protons appear as a quartet at δ 3.8–4.0 ppm. The naphthalene aromatic protons exhibit complex splitting between δ 6.8–8.2 ppm .

    • ¹³C NMR: The ethoxy carbon (OCH₂CH₃) is expected at δ 63–65 ppm, with the adjacent methyl carbon at δ 14–15 ppm .

  • Mass Spectrometry:

    • The molecular ion peak ([M]⁺) is anticipated at m/z 187, with fragmentation patterns involving loss of the ethoxy group (-46 Da) and subsequent ring cleavages.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-ethoxynaphthalen-1-amine can be approached via two primary routes:

  • Direct Ethoxylation of 1-Aminonaphthalene:

    • Ethoxylation at position 7 using ethylating agents (e.g., diethyl sulfate) under basic conditions.

    • Challenges: Regioselectivity issues due to competing substitutions at other positions .

  • Nitro Reduction Pathway:

    • Step 1: Nitration of 7-ethoxynaphthalene to introduce a nitro group at position 1.

    • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/NH₄Cl .

Table 2: Comparative Synthetic Routes

MethodAdvantagesLimitationsYield (Estimated)
Direct EthoxylationFewer stepsPoor regioselectivity40–50%
Nitro ReductionHigh regiocontrolMulti-step process60–70%

Optimized Protocol (Nitro Reduction Pathway)

  • Synthesis of 7-Ethoxynaphthalene:

    • Starting material: 7-Hydroxynaphthalene.

    • Ethylation: React with ethyl bromide (C₂H₅Br) in the presence of K₂CO₃ in DMF at 80°C for 12 h .

  • Nitration:

    • Treat 7-ethoxynaphthalene with concentrated HNO₃/H₂SO₄ at 0–5°C to afford 1-nitro-7-ethoxynaphthalene .

  • Reduction to Amine:

    • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) at 50 psi for 6 h yields 7-ethoxynaphthalen-1-amine.

Critical Considerations:

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to isolate the amine .

  • Quality Control: Purity assessed via HPLC (C18 column, methanol/water = 70:30, λ = 254 nm).

Pharmacological and Industrial Applications

Industrial Relevance

  • Precursor for Fluorescent Dyes: The naphthalene core serves as a fluorophore, with ethoxy groups tuning emission wavelengths .

  • Polymer Chemistry: Ethoxy-substituted naphthylamines act as monomers in conductive polymer synthesis (e.g., polyaniline derivatives) .

Future Research Directions

  • Synthetic Optimization: Develop catalytic systems for regioselective ethoxylation.

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.

  • Material Science Applications: Explore use in organic semiconductors or light-emitting diodes (OLEDs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator